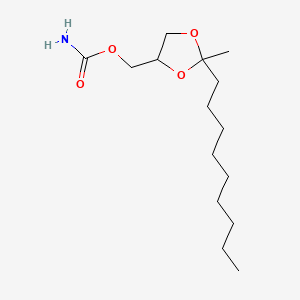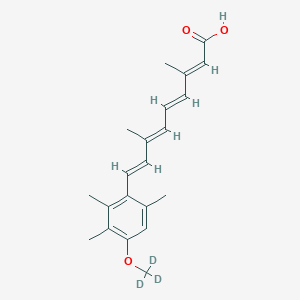
Pranlukast-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pranlukast-d4 is a deuterated form of pranlukast, a cysteinyl leukotriene receptor-1 antagonist. It is primarily used as an internal standard for the quantification of pranlukast in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Pranlukast itself is an orally bioavailable drug used to treat asthma and allergic rhinitis by inhibiting the actions of leukotriene D4 at the cysteinyl leukotriene receptor .
准备方法
The synthesis of pranlukast-d4 involves the incorporation of deuterium atoms into the pranlukast molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the pranlukast molecule are replaced with deuterium atoms under specific reaction conditions . Industrial production methods for this compound are similar to those of pranlukast, with additional steps to ensure the incorporation of deuterium atoms.
化学反应分析
Pranlukast-d4 undergoes similar chemical reactions as pranlukast. These include:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Pranlukast-d4 is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of pranlukast.
Pharmacokinetics: To study the pharmacokinetic properties of pranlukast in biological samples.
Drug Metabolism: To investigate the metabolic pathways and degradation products of pranlukast.
Biomedical Research: To explore the effects of pranlukast on various biological systems and its potential therapeutic applications.
作用机制
Pranlukast-d4, like pranlukast, selectively antagonizes leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus . The molecular targets involved include the cysteinyl leukotriene receptor and various signaling pathways associated with inflammation and bronchoconstriction.
相似化合物的比较
Pranlukast-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Similar compounds include:
Montelukast: Another cysteinyl leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: A similar leukotriene receptor antagonist with comparable pharmacological properties.
Compared to these compounds, this compound offers advantages in analytical precision and accuracy due to its stable isotopic labeling.
属性
分子式 |
C27H23N5O4 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i12D,13D,14D,15D |
InChI 键 |
NBQKINXMPLXUET-YTAQVSDTSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H] |
规范 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


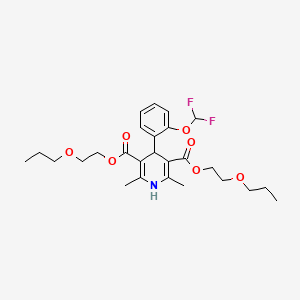
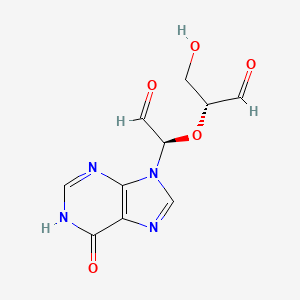
![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
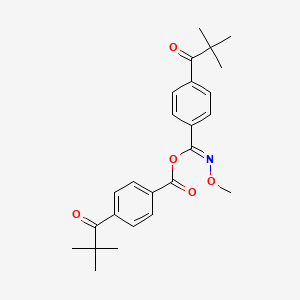
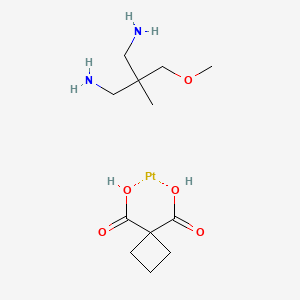

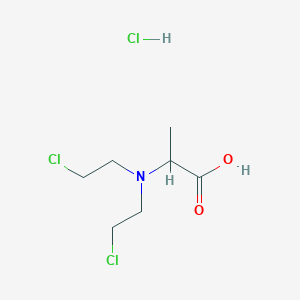
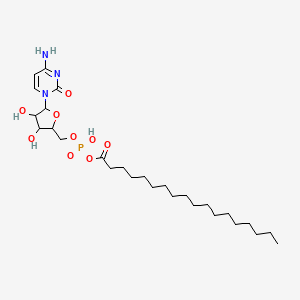

![[C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B10782604.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
